3-Bromo-2-(trifluoromethyl)quinolin-4-ol
Overview
Description
3-Bromo-2-(trifluoromethyl)quinolin-4-ol is a complex chemical compound that has garnered significant interest in the scientific community due to its unique physical and chemical properties. This compound belongs to the quinoline family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
Target of Action
The primary targets of the compound “3-Bromo-2-(trifluoromethyl)quinolin-4-ol” are currently unknown . This compound belongs to a class of compounds known as heterocyclic aromatic compounds , which are often involved in a wide range of biological activities
Result of Action
The molecular and cellular effects of “this compound” are currently unknown . The effects would depend on the compound’s specific targets and mode of action. Detailed studies are needed to characterize these effects.
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors These may include pH, temperature, presence of other molecules, and specific conditions within the cellular or body environment
Biochemical Analysis
Biochemical Properties
3-Bromo-2-(trifluoromethyl)quinolin-4-ol plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions and free radical bromination
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes and modulate metabolic pathways, thereby impacting overall cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular activity. The compound’s ability to participate in electrophilic and nucleophilic substitution reactions further elucidates its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that the compound remains stable under specific conditions, but its activity may diminish over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its biological activity .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects. Understanding these localization mechanisms is vital for elucidating the compound’s role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of phosphorus tribromide in dry dimethylformamide (DMF) under a nitrogen atmosphere . The reaction conditions are carefully controlled to ensure the selective bromination at the 3-position of the quinoline ring.
Industrial Production Methods
Industrial production methods for 3-Bromo-2-(trifluoromethyl)quinolin-4-ol often involve large-scale bromination and trifluoromethylation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(trifluoromethyl)quinolin-4-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group at the 4-position can be oxidized to form quinone derivatives.
Reduction Reactions: The compound can undergo reduction reactions to modify the quinoline ring structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents and mild bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Major products are quinone derivatives with enhanced electron-withdrawing properties.
Reduction Reactions: Reduced quinoline derivatives with modified electronic and steric properties.
Scientific Research Applications
3-Bromo-2-(trifluoromethyl)quinolin-4-ol has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Material Science: It is utilized in the development of advanced materials such as liquid crystals and organic semiconductors.
Biological Research: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol
- 4-Bromo-2,8-bis(trifluoromethyl)quinoline
- 3-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol
Uniqueness
3-Bromo-2-(trifluoromethyl)quinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential for diverse chemical transformations. Additionally, the hydroxyl group at the 4-position provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-bromo-2-(trifluoromethyl)-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-7-8(16)5-3-1-2-4-6(5)15-9(7)10(12,13)14/h1-4H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBOSNAIPXNQLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382349 | |
Record name | 3-Bromo-2-(trifluoromethyl)quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59108-47-3 | |
Record name | 3-Bromo-2-(trifluoromethyl)quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 59108-47-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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